4-Ethyl-2-methyl-1-(propan-2-yl)benzene
CAS No.: 71745-53-4
Cat. No.: VC18686183
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71745-53-4 |
---|---|
Molecular Formula | C12H18 |
Molecular Weight | 162.27 g/mol |
IUPAC Name | 4-ethyl-2-methyl-1-propan-2-ylbenzene |
Standard InChI | InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)10(4)8-11/h6-9H,5H2,1-4H3 |
Standard InChI Key | VBCQDMIBFLXMMZ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C=C1)C(C)C)C |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Substituent Effects
The benzene ring in 4-ethyl-2-methyl-1-(propan-2-yl)benzene features three alkyl substituents: ethyl (4-position), methyl (2-position), and isopropyl (1-position). This arrangement creates significant steric hindrance due to the proximity of the bulky isopropyl and ethyl groups. The methyl group at the 2-position further restricts rotational freedom around the ring . Electronically, all substituents are activating groups, donating electron density via inductive effects, which enhances the ring’s susceptibility to electrophilic aromatic substitution (EAS) at ortho and para positions relative to the substituents .
Spectroscopic Properties
While direct spectroscopic data for this compound is limited, comparisons to similar tri-substituted benzenes suggest distinct -NMR signals for the methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). The isopropyl group’s methine proton would appear as a septet near δ 2.9 ppm, while ethyl group protons would show characteristic triplet and quartet patterns .
Synthesis and Manufacturing Approaches
Friedel-Crafts Alkylation
A plausible route involves sequential Friedel-Crafts alkylation using aluminum chloride () as a catalyst. For example:
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Isopropyl Introduction: Benzene reacts with isopropyl chloride to form cumene (isopropylbenzene).
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Methyl Addition: Cumene undergoes methylation at the ortho position using methyl chloride.
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Ethyl Functionalization: Final ethylation at the para position via ethyl chloride .
Multistep Functionalization
An alternative approach employs pre-functionalized intermediates:
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Nitration and Reduction: Introduce a nitro group at the 4-position, reduce to an amine, and alkylate to install the ethyl group.
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Thioacetamide Mediation: Use thioacetamide to direct substitution, as seen in analogous syntheses of substituted thiazoles .
Physicochemical Properties
The compound’s higher boiling point relative to simpler alkylbenzenes (e.g., p-cymene, 177°C) reflects increased molecular weight and steric bulk .
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The compound undergoes EAS at positions activated by alkyl groups. For example:
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Nitration: Concentrated would nitrate the ring ortho to the ethyl group or para to the methyl group.
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Sulfonation: favors substitution at the least sterically hindered site, likely para to the isopropyl group .
Industrial and Research Applications
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Solvent Use: High lipophilicity makes it suitable for non-polar solvent formulations.
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Pharmaceutical Intermediates: Potential precursor in synthesizing bioactive molecules, leveraging its stable aromatic core .
Environmental and Toxicological Profile
Ecotoxicology
Alkylbenzenes generally exhibit low acute toxicity but pose risks due to environmental persistence. The compound’s logP value (3.5–4.0) suggests moderate bioaccumulation potential, necessitating further ecotoxicity studies .
Human Health Impacts
Prolonged exposure may cause respiratory irritation, consistent with trends observed in structurally related compounds .
Comparative Analysis with Analogues
Compound | Boiling Point (°C) | Density (g/cm³) | LogP |
---|---|---|---|
4-Ethyl-2-methyl-1-(propan-2-yl)benzene | 210–235 | 0.89–0.92 | 3.5–4.0 |
p-Cymene | 177 | 0.857 | 3.1 |
1,4-Diisopropylbenzene | 210 | 0.853 | 4.2 |
The target compound’s properties bridge those of simpler and more complex alkylbenzenes, highlighting its intermediate lipophilicity and volatility .
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